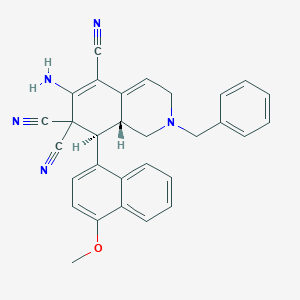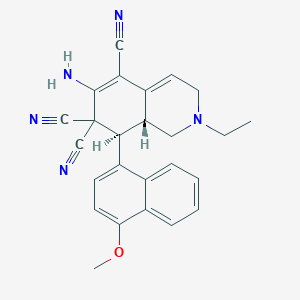![molecular formula C21H22N2O6S B459503 ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate CAS No. 354555-15-0](/img/structure/B459503.png)
ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes cyano, methoxycarbonyl, and sulfanyl groups, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Such as hydroxide ions (OH⁻) and amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate can be compared with similar compounds, such as:
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Methoxy-substituted pyridine derivatives
These compounds share structural similarities but may differ in their chemical properties and applications
属性
CAS 编号 |
354555-15-0 |
|---|---|
分子式 |
C21H22N2O6S |
分子量 |
430.5g/mol |
IUPAC 名称 |
ethyl 5-cyano-4-(4-methoxycarbonylphenyl)-6-(2-methoxy-2-oxoethyl)sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O6S/c1-5-29-21(26)17-12(2)23-19(30-11-16(24)27-3)15(10-22)18(17)13-6-8-14(9-7-13)20(25)28-4/h6-9,18,23H,5,11H2,1-4H3 |
InChI 键 |
FSPIIMLVWZQWBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C(=O)OC)C#N)SCC(=O)OC)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C(=O)OC)C#N)SCC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-bromophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B459420.png)
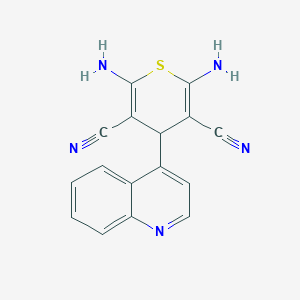
![2-[(2-Cyanoethyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B459422.png)
![2-amino-4-(2-fluoro-5-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459423.png)
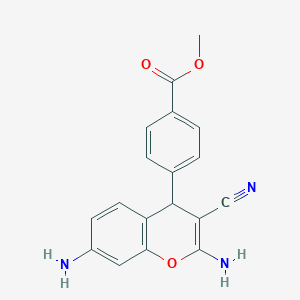

![6-Amino-3-tert-butyl-4-(2-fluoro-5-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459427.png)
![6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459432.png)
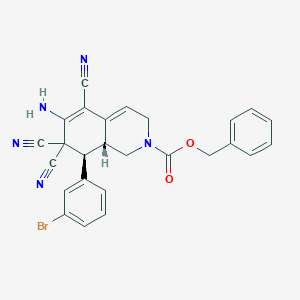
![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B459435.png)
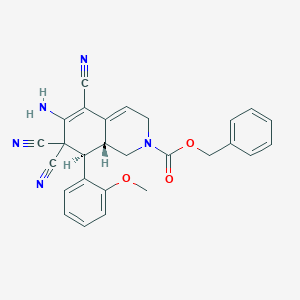
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B459439.png)
